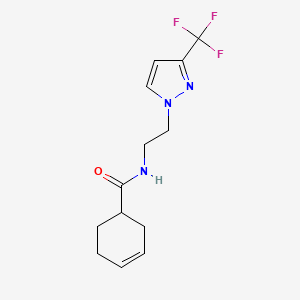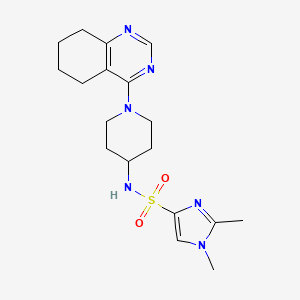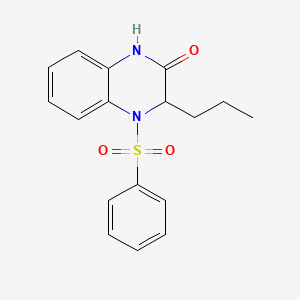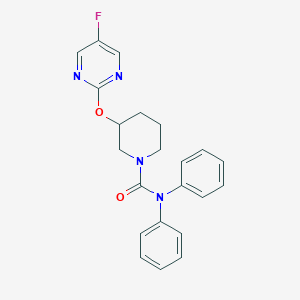![molecular formula C20H22N2O2S B2373009 10-methoxy-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 946370-84-9](/img/structure/B2373009.png)
10-methoxy-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
10-methoxy-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological and Metabolic Effects
The compound, identified as Nicergoline in some literature, exhibits strong alpha-blocking activity both in vitro and in vivo. Studies across various animal species (dogs, cats, rabbits, rats, mice, guinea-pigs) have shown that Nicergoline slightly affects blood pressure and heart rate while increasing blood flow in the brain and hind limb without influencing the splanchnic and aortic flow in normal animals. It doesn't interfere with central nervous system functions unless administered in high doses. Notably, it stimulates muscle oxidative metabolism and function, showing no emetic or hallucinogenic activity, and possesses very low acute and chronic toxicity in different animal species (Moretti, Arcari, & Pegrassi, 1979). Additionally, Nicergoline has been observed to exert favorable activity during post-hypoxic and post-ischemic periods, as evidenced by more rapid recovery of electrophysiological and neurochemical parameters in treated animals compared to controls. Its effects on EEG patterns, energy potential, and citrate concentration are of particular interest (Moretti, 1979).
Medicinal Chemistry and Drug Design
In the broader scope of medicinal chemistry, 2,4‐Thiazolidinediones (a different chemical group but sharing some structural relevance) are noted for their diverse range of biological activities and have sparked interest in medicinal chemists due to their novel mode of action, low cost, and ease of synthesis. The review encompasses the development of Thiazolidinedione derivatives as antimicrobial, anticancer, and antidiabetic agents, discussing the importance of various substitutions, mechanisms of action, and structure–activity relationships (Singh et al., 2022).
Environmental Implications
Though not directly related to the exact compound , studies on Benzophenone-3, which shares a phenolic compound structure, reveal concerns about its environmental impact, especially regarding reproductive toxicity in humans and animals. It's essential to consider these findings when discussing related compounds, as structural similarities can sometimes translate to similar environmental or biological effects (Ghazipura et al., 2017).
Properties
IUPAC Name |
6-methoxy-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-20-13-16(15-9-6-10-17(23-2)18(15)24-20)21-19(25)22(20)12-11-14-7-4-3-5-8-14/h3-10,16H,11-13H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIAQKNMRAEKCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=S)N2CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1H-indol-3-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2372930.png)
![6-[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridin-2-one](/img/structure/B2372931.png)
![8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2372932.png)
![1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2372934.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2372935.png)
![2-Chloro-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2372938.png)




![3-(4-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2372946.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2372947.png)


